

Introduction: The Imperative of Stability in Drug Development

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Compound of Interest

Compound Name: *3-Cyano-5-(3-nitrophenyl)phenol*

CAS No.: 1261968-08-4

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The journey of a new chemical entity (NCE) from discovery to a marketable pharmaceutical product is critically dependent on its physicochemical properties, with thermodynamic stability being a cornerstone. Stability determines a drug substance's shelf-life, dictates storage conditions, and influences its safety and efficacy profile.^{[1][2]} An unstable compound can degrade over time, leading to a loss of potency and the potential formation of toxic impurities. Therefore, a thorough understanding of a molecule's intrinsic stability is paramount.

3-Cyano-5-(3-nitrophenyl)phenol is a complex aromatic compound featuring a phenolic hydroxyl group, a nitrile (cyano) group, and a nitrophenyl moiety. Each of these functional groups contributes to the molecule's overall electronic and structural characteristics, and by extension, its stability. The purpose of this guide is to provide a predictive and experimental roadmap to thoroughly characterize the thermodynamic stability of this molecule. We will explore *in silico* methods to forecast stability, detail core thermoanalytical techniques for empirical measurement, and place these findings within the regulatory context of pharmaceutical stability testing.

Molecular Structure and Physicochemical Profile

A molecule's stability is intrinsically linked to its structure. The arrangement of functional groups in **3-Cyano-5-(3-nitrophenyl)phenol** suggests several potential areas of interest for stability assessment.

Caption: Structure of **3-Cyano-5-(3-nitrophenyl)phenol**.

- Phenolic Group (-OH): The hydroxyl group can act as a hydrogen bond donor and is susceptible to oxidation. Its acidity can also play a role in reactivity.
- Cyano Group (-C≡N): The nitrile group is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, which is a key consideration in formulation development.^[3]
- Nitrophenyl Group (-C₆H₄NO₂): Nitroaromatic compounds are known to be energetic materials, and the nitro group can significantly influence the molecule's thermal decomposition pathway.^[4] Their presence often lowers the decomposition temperature compared to non-nitrated analogs.

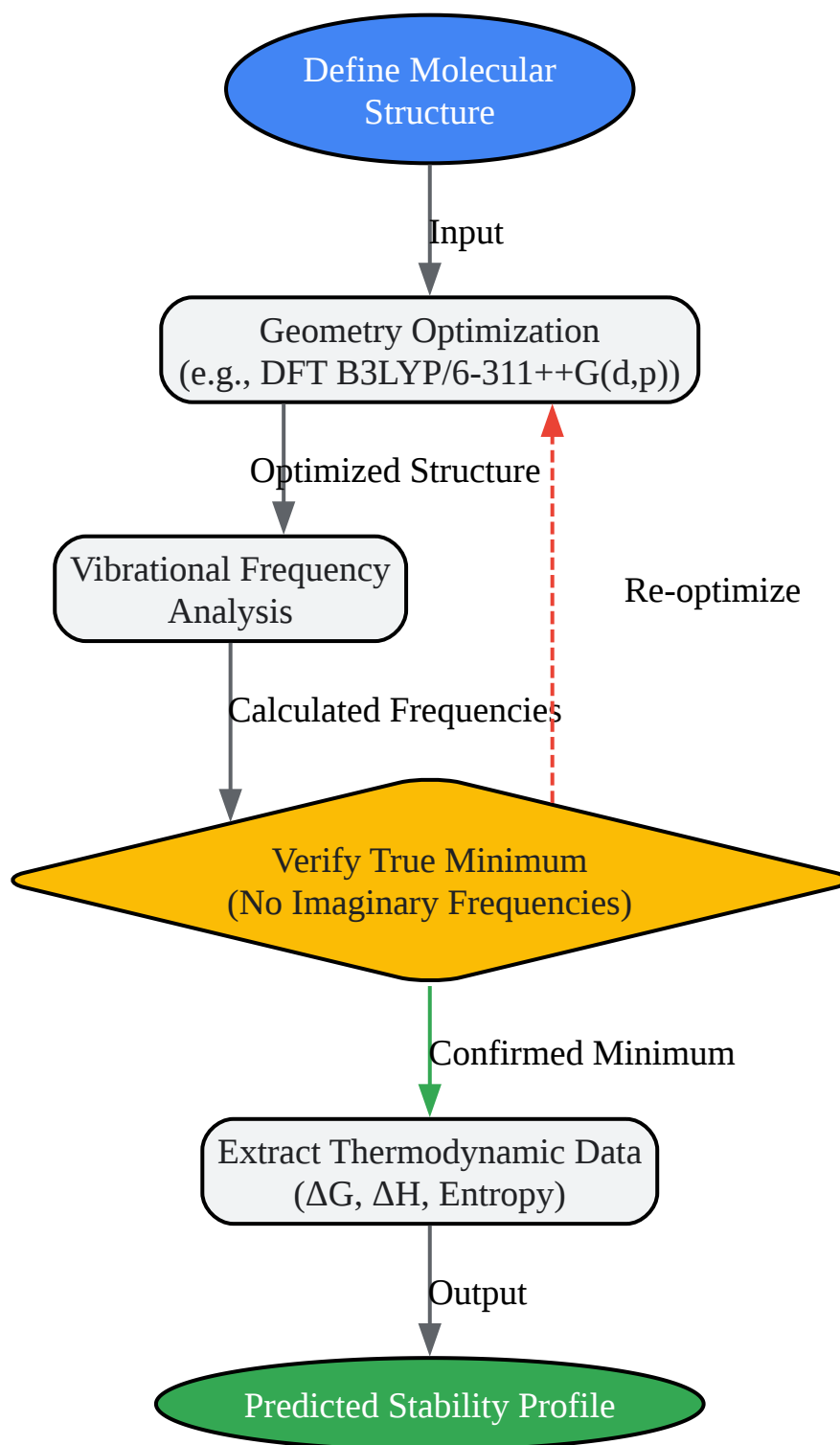
A preliminary physicochemical profile can be predicted based on data from structurally similar compounds.

Property	Predicted Value / Characteristic	Rationale / Comparative Compound
Molecular Formula	C ₁₃ H ₈ N ₂ O ₃	-
Molecular Weight	240.22 g/mol	-
Physical State	Likely a crystalline solid	Based on similar nitrophenols and cyanophenols.[5][6][7]
Melting Point (T _m)	Expected in the range of 150-250 °C	4-Nitrophenol melts at 113-114 °C; 3-Nitrophenol at 97 °C.[5][8] The larger, more complex structure would likely increase the melting point.
Decomposition Temp (T _d)	Potentially >200 °C	Phenolic resins show significant weight loss above 350-400 °C.[9] The presence of the nitro group may lower this onset.
Solubility	Low aqueous solubility; soluble in organic solvents (e.g., DMSO, Methanol)	Characteristic of aromatic phenols.[7]

Computational Assessment of Thermodynamic Stability (In Silico Approach)

Before embarking on empirical testing, computational chemistry provides a powerful, cost-effective tool to predict thermodynamic properties. Density Functional Theory (DFT) is a robust method for modeling the electronic structure and predicting the stability of organic molecules. [10][11][12]

The primary goal of this computational step is to determine the molecule's optimized geometry (lowest energy state) and calculate key thermodynamic parameters, such as the Gibbs free energy of formation (ΔG_f) and enthalpy of formation (ΔH_f).



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Caption: A representative workflow for DFT-based computational analysis.[10]

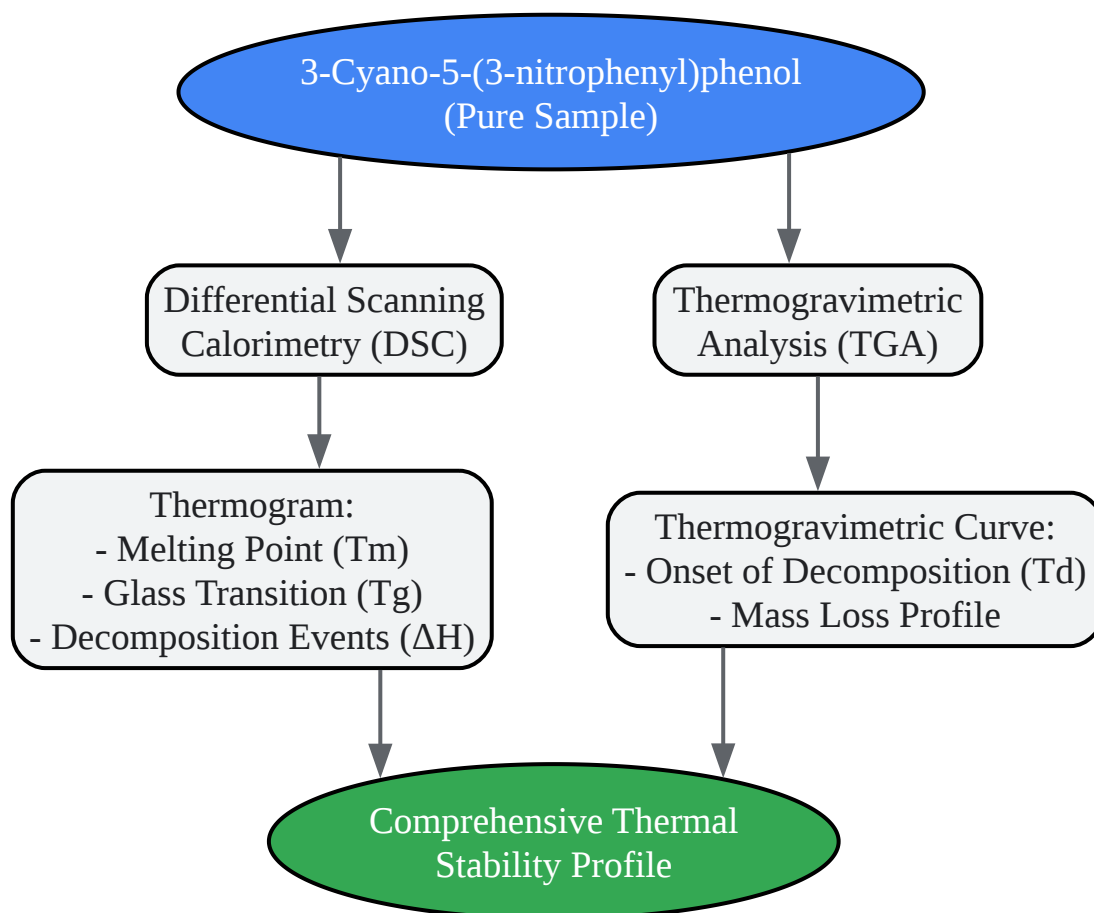
Protocol: DFT-Based Stability Prediction

- Structure Input: Draw the 3D structure of **3-Cyano-5-(3-nitrophenyl)phenol** in a molecular modeling software package.
- Geometry Optimization:
 - Causality: This step finds the most stable three-dimensional arrangement of the atoms (the global minimum on the potential energy surface).
 - Method: Perform a geometry optimization using Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a comprehensive basis set like 6-311++G(d,p). [\[11\]](#) This level of theory provides a good balance of accuracy and computational cost for organic molecules.
- Frequency Calculation:
 - Causality: This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum, and it provides the zero-point vibrational energy (ZPVE) required for accurate thermodynamic calculations.
 - Method: At the same level of theory (B3LYP/6-311++G(d,p)), perform a vibrational frequency analysis.
- Verification and Data Extraction:
 - Causality: A true energy minimum will have no imaginary frequencies. If imaginary frequencies are present, it indicates a transition state, and the geometry must be re-optimized.
 - Method: Confirm the absence of imaginary frequencies. Extract key thermodynamic outputs from the calculation file, including enthalpy, Gibbs free energy, and entropy. These values provide a theoretical baseline for the molecule's intrinsic stability.

Experimental Determination of Thermodynamic Stability

While computational methods are predictive, experimental validation is essential. The two primary techniques for assessing thermal stability are Differential Scanning Calorimetry (DSC)

and Thermogravimetric Analysis (TGA).[13]



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Caption: Core experimental workflow for thermal stability analysis.

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[14][15] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.[16]

- Sample Preparation:
 - Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan.
 - Causality: A small sample mass ensures uniform heat distribution and prevents thermal lag, leading to sharper peaks and more accurate data.

- Crimp the pan with a lid. It is recommended to pierce the lid (pinhole) to allow any evolved gases during decomposition to escape, preventing pan rupture.[13]
- Instrument Setup:
 - Place the sample pan and an empty reference pan into the DSC cell.
 - Causality: The empty reference pan allows the instrument to subtract the heat capacity of the pan itself, isolating the thermal events of the sample.
 - Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.
 - Causality: An inert atmosphere prevents oxidative degradation, allowing for the measurement of purely thermal decomposition.[17]
- Thermal Program:
 - Equilibrate the cell at a starting temperature (e.g., 25 °C).
 - Ramp the temperature at a linear heating rate, typically 10 °C/min, to a final temperature well above the expected decomposition (e.g., 400 °C).[13]
 - Causality: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time.
- Data Analysis:
 - Analyze the resulting thermogram to identify the onset temperature and peak maximum of the melting endotherm (T_m).
 - Identify any sharp exothermic peaks, which are indicative of decomposition events. Note the onset temperature and the integrated energy (enthalpy, ΔH) of these events.

Protocol 2: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[17] It provides precise information about decomposition temperatures and the composition of the material.

- Sample Preparation:
 - Accurately weigh a slightly larger sample, 5-10 mg, into a ceramic or platinum TGA pan.
 - Causality: A larger mass than in DSC is acceptable and helps ensure that small mass loss events are detectable.
- Instrument Setup:
 - Place the sample pan onto the TGA's microbalance.
 - The experiment should be run twice under different atmospheres:
 - Run 1: Inert Atmosphere (Nitrogen): To measure thermal stability.
 - Run 2: Oxidizing Atmosphere (Air): To measure thermo-oxidative stability.[\[17\]](#)
 - Causality: Comparing results from inert and oxidizing atmospheres reveals the material's susceptibility to oxidation. Degradation often begins at a lower temperature in air.[\[17\]](#)
- Thermal Program:
 - Equilibrate at a starting temperature (e.g., 30 °C).
 - Ramp the temperature at a linear heating rate of 10 °C/min to a high final temperature (e.g., 600-800 °C) to ensure complete decomposition.[\[17\]](#)
- Data Analysis:
 - Analyze the resulting TGA curve (mass % vs. temperature).
 - Determine the onset temperature of decomposition (T_d), often defined as the temperature at which 5% mass loss occurs.
 - Examine the derivative curve (DTG), which shows the rate of mass loss. Peaks in the DTG curve correspond to the temperatures of maximum decomposition rate for distinct degradation steps.[\[17\]](#)

Forced Degradation and Long-Term Stability Studies

While DSC and TGA reveal intrinsic thermal stability, pharmaceutical development requires understanding how a compound behaves under relevant storage and stress conditions over time. This is governed by the International Council for Harmonisation (ICH) guidelines.[1] The goal is to provide evidence on how the quality of a drug substance varies under the influence of temperature, humidity, and light.[1]

Accelerated Stability Studies

Accelerated stability testing uses exaggerated storage conditions to speed up the rate of chemical degradation and predict long-term stability.[18][19]

Study	Storage Condition	Minimum Time Period
Long-Term	25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH	12 months
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	6 months
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 months

Data sourced from ICH
Q1A(R2) Guidelines.[18][20]

Protocol: Accelerated Stability Study

- Batch Selection: Use at least three primary batches of **3-Cyano-5-(3-nitrophenyl)phenol** manufactured with a process that simulates the final production method.
- Storage: Place the samples in a calibrated stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH.[18]
- Sampling and Testing:
 - Causality: A structured sampling plan is crucial to establish a degradation profile over time.

- Method: Withdraw samples at specified time points, typically 0, 1, 3, and 6 months.[21]
- At each time point, test the samples for critical quality attributes, including:
 - Appearance: Visual inspection for color change or physical form.
 - Assay: Quantitative measurement of the active substance (e.g., by HPLC-UV).
 - Purity/Impurities: A stability-indicating HPLC method to separate and quantify any degradation products.
- Data Analysis:
 - Plot the assay value and impurity levels versus time.
 - Use this data, often applying Arrhenius kinetics, to predict the shelf-life under the recommended long-term storage conditions.[19][22]

Data Synthesis and Interpretation

A comprehensive stability profile for **3-Cyano-5-(3-nitrophenyl)phenol** is achieved by integrating the findings from all assessments.

- Computational Data provides the theoretical foundation for the molecule's intrinsic stability (ΔG_f , ΔH_f).
- DSC Data provides the melting point, a key indicator of purity and solid-state stability, and reveals the temperature and energy of any decomposition events.
- TGA Data precisely defines the onset temperature of thermal decomposition in both inert and oxidative environments, quantifying the molecule's thermal limits.
- ICH Stability Data provides the practical, real-world evidence of how the molecule will perform over time under defined storage conditions, ultimately determining its retest period or shelf-life.

By synthesizing this information, a complete picture emerges, allowing for informed decisions in process chemistry, formulation development, and regulatory submissions.

Conclusion

Determining the thermodynamic stability of a novel compound like **3-Cyano-5-(3-nitrophenyl)phenol** requires a systematic and scientifically rigorous approach. By beginning with in silico predictions to guide experimental design, followed by core thermoanalytical techniques (DSC and TGA) to measure intrinsic stability, and culminating in ICH-compliant accelerated stability studies, a complete and defensible stability profile can be established. This integrated strategy not only ensures regulatory compliance but also builds a deep understanding of the molecule, mitigating risks and accelerating the path through drug development.

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